molecular formula C17H25N3O2 B4504920 N~1~,N~1~-dimethyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide

N~1~,N~1~-dimethyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide

Cat. No.: B4504920
M. Wt: 303.4 g/mol
InChI Key: NSFHITRDLYNBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dimethyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~,N~1~-dimethyl-N~3~-(4-methylbenzyl)-1,3-piperidinedicarboxamide is 303.19467705 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects and Toxicology

Research on derivatives of acetamide and formamide, including mono and dimethyl derivatives, sheds light on the biological consequences of exposure to these chemicals. Studies highlight their continued commercial importance and the diverse biological responses they elicit, varying both qualitatively and quantitatively among different chemicals. This area of research is crucial for understanding the usage or proposed usage of such compounds, including N1,N1-dimethyl-N3-(4-methylbenzyl)-1,3-piperidinedicarboxamide, especially in relation to human exposure and environmental toxicology (Kennedy, 2001).

Environmental Applications and Nitrosamine Formation

Investigations into the occurrence of nitroso compounds in fungi-contaminated foods offer insights into environmental applications and risks associated with nitrosamine formation. This research is pertinent to understanding how compounds like N1,N1-dimethyl-N3-(4-methylbenzyl)-1,3-piperidinedicarboxamide might interact in natural or contaminated environments to form potentially carcinogenic nitrosamines, emphasizing the need for careful monitoring and management of such compounds in food and environmental contexts (Li, Ji, & Cheng, 1986).

Pharmacology and Drug Development

The chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists have been explored, highlighting the potential of N-substituted benzamides and acetamides in drug development. This research underscores the significance of structural modifications, like those seen in N1,N1-dimethyl-N3-(4-methylbenzyl)-1,3-piperidinedicarboxamide, for achieving desired pharmacological effects and addressing the emergence of substances of abuse in the illicit drug market (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Nanofiltration Membrane Technology

Recent advances in nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer, demonstrate the application potential of piperazine-based NF membranes in environmental technology. Such research is pivotal for the development of high-performance NF membranes, possibly utilizing or being inspired by the structural characteristics of compounds like N1,N1-dimethyl-N3-(4-methylbenzyl)-1,3-piperidinedicarboxamide, for water treatment, purification, and reuse (Shao et al., 2022).

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-[(4-methylphenyl)methyl]piperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-13-6-8-14(9-7-13)11-18-16(21)15-5-4-10-20(12-15)17(22)19(2)3/h6-9,15H,4-5,10-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFHITRDLYNBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.